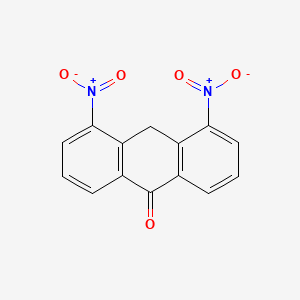

4,5-Dinitroanthracen-9(10H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-dinitro-10H-anthracen-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O5/c17-14-8-3-1-5-12(15(18)19)10(8)7-11-9(14)4-2-6-13(11)16(20)21/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHETWBIODFGNGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2[N+](=O)[O-])C(=O)C3=C1C(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90992208 | |

| Record name | 4,5-Dinitroanthracen-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90992208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71630-67-6 | |

| Record name | 4,5-Dinitro-9(10H)-anthracenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71630-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dinitroanthracen-9(10H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071630676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dinitroanthracen-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90992208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dinitroanthracen-9(10H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 4,5 Dinitroanthracen 9 10h One

Electrophilic Aromatic Substitution Reactions on the Dinitroanthracenone Core

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. youtube.com However, the anthracenone (B14071504) core of 4,5-Dinitroanthracen-9(10H)-one is strongly deactivated towards electrophilic attack. This deactivation arises from the potent electron-withdrawing nature of both the ketone group and the two nitro (NO₂) groups. These groups pull electron density away from the aromatic rings, making them significantly less nucleophilic and therefore less reactive towards electrophiles. masterorganicchemistry.comnih.gov

Typical EAS reactions include:

Nitration: Introduction of an additional nitro group using a mixture of concentrated nitric and sulfuric acids. masterorganicchemistry.com

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid.

Friedel-Crafts Reactions: Alkylation or acylation of the aromatic ring.

For this compound, the energy barrier to form the required carbocation intermediate (an arenium ion) is prohibitively high due to the existing deactivating groups. nih.gov Consequently, further substitution via electrophilic attack would require exceptionally harsh reaction conditions, and such reactions are generally not considered a viable transformation pathway for this compound.

Nucleophilic Aromatic Substitution Reactions of Nitro Groups

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the this compound ring system makes it highly susceptible to Nucleophilic Aromatic Substitution (SNA). In this pathway, a nucleophile attacks an electron-poor carbon atom of the aromatic ring, leading to the displacement of a leaving group.

The presence of strongly electron-withdrawing groups, particularly those positioned ortho or para to a leaving group, is crucial for activating the ring towards nucleophilic attack. nih.gov In this compound, the nitro groups themselves can act as leaving groups when attacked by potent nucleophiles. The displacement of an aromatic nitro group is a well-documented phenomenon in heavily nitrated aromatic systems. rsc.orgrsc.org

The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is key to the reaction's feasibility. In the case of this compound, the negative charge of the intermediate would be effectively delocalized across the anthracenone skeleton and the remaining nitro group.

Potential nucleophiles that could displace the nitro groups include:

Alkoxides (RO⁻)

Thiolates (RS⁻) rsc.org

Ammonia (NH₃) and amines (RNH₂, R₂NH)

Hydroxide ion (OH⁻)

The regioselectivity of such a substitution would be influenced by the specific reaction conditions and the nature of the attacking nucleophile.

Reduction and Oxidation Chemistry of the Nitro and Ketone Functionalities

The nitro and ketone groups are both readily reducible functional groups, and their transformation represents a major pathway for the chemical modification of this compound.

The reduction of aromatic nitro groups to primary amines is one of the most important reactions in synthetic organic chemistry. A variety of reducing agents and catalytic systems can achieve this transformation, often with high chemoselectivity, leaving other functional groups like the ketone intact under controlled conditions.

A specific, documented reduction of this compound involves the use of tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) at elevated temperatures (100°C) to yield 4,5-diaminoacridin-9(10H)-one.

Below is a table summarizing common catalytic systems used for the reduction of aromatic nitro compounds, which are applicable to this compound.

| Reagent/Catalyst | Typical Conditions | Selectivity Notes |

| H₂ / Pd/C | Hydrogen gas, Palladium on Carbon catalyst, often in an alcohol or ethyl acetate (B1210297) solvent. | Highly efficient but can also reduce other functional groups like alkenes or alkynes. Can sometimes be selective for the nitro group under controlled pressure and temperature. |

| H₂ / Raney Ni | Hydrogen gas, Raney Nickel catalyst. | A powerful reducing system, also capable of reducing other functional groups. |

| Fe / Acid | Iron metal powder in the presence of an acid like acetic acid (CH₃COOH) or hydrochloric acid (HCl). | A classic and cost-effective method. Generally chemoselective for the nitro group. |

| SnCl₂ / HCl | Tin(II) chloride in concentrated hydrochloric acid. | A common laboratory method that is selective for nitro groups over many other functionalities, including ketones. |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution. | A mild reducing agent, often used for selective reductions in molecules with multiple reducible groups. |

This table presents a summary of common methods for nitro group reduction.

The electrochemical properties of this compound are characterized by the redox activity of its constituent functional groups. Cyclic voltammetry would reveal distinct reduction and potential oxidation peaks corresponding to these groups.

Reduction:

Nitro Groups: Aromatic nitro groups are electrochemically active and typically undergo a one-electron reduction to form a stable nitro radical anion (ArNO₂⁻) at a relatively low negative potential. This process is often reversible. At more negative potentials, further multi-electron, multi-proton reduction steps occur, leading sequentially to the nitroso (ArNO), hydroxylamino (ArNHOH), and finally the amino (ArNH₂) species. The exact potentials depend on the solvent and pH.

Ketone Group: The ketone group within the anthracenone core is also reducible. Similar to other aromatic ketones, it can undergo a one-electron reduction to a ketyl radical anion. Further reduction can lead to a secondary alcohol.

Oxidation: The anthracenone core itself is not easily oxidized due to the deactivating nitro groups. Oxidation would require high positive potentials and would likely be an irreversible process leading to decomposition.

The expected primary redox events are summarized below:

| Process | Functional Group | Expected Product | Notes |

| Reduction | Nitro (NO₂) | Nitro Radical Anion (NO₂⁻) | Reversible one-electron process at low negative potential. |

| Reduction | Nitro (NO₂) | Amine (NH₂) | Irreversible multi-electron process at higher negative potentials. |

| Reduction | Ketone (C=O) | Alcohol (CH-OH) | Occurs at negative potentials, may compete with nitro reduction. |

| Oxidation | Aromatic Core | Radical Cation / Decomposition | Expected to be difficult and occur at high positive potentials. |

This table outlines the principal electrochemical behaviors anticipated for the molecule's key functional groups.

Photoreactivity and Photo-induced Transformations of Dinitroanthracenones

The absorption of UV or visible light can promote this compound to an electronically excited state, opening pathways to photochemical reactions that are inaccessible under thermal conditions. nih.gov The photoreactivity is largely associated with the anthraquinone-like core and the nitro substituents.

Upon excitation, anthraquinone (B42736) and its derivatives are known to form excited triplet states that can act as photosensitizers. nih.gov They can abstract hydrogen atoms from suitable donors (like solvents) to initiate radical reactions. nih.gov

Nitro-Nitrite Rearrangement: A common photochemical reaction for aromatic nitro compounds is the rearrangement of the nitro group (–NO₂) to a nitrite (B80452) group (–ONO). This excited-state transformation proceeds via an intermediate oxaziridine-like ring and can lead to the formation of phenolic products upon subsequent reactions.

Cycloadditions: Photochemically induced cycloaddition reactions involve the interaction of the excited state of one molecule with the ground state of another. Anthracene (B1667546) and its derivatives are well-known to undergo [4+4] photodimerization. While the dinitro-substitution pattern may influence this reactivity, the potential for light-induced cycloadditions exists. Other cycloadditions, such as [4+2] or [2+2] reactions with other unsaturated molecules, are also mechanistically possible under photochemical conditions, where orbital symmetry rules differ from those for thermal reactions. nih.gov The specific products would depend on the reaction partners and conditions.

Influence of Crystal Packing on Photoreactivity

The photoreactivity of nitroaromatic compounds in the solid state is significantly influenced by their crystal packing. While direct studies on this compound are scarce, research on other nitro compounds provides a framework for understanding these effects. The arrangement of molecules in the crystal lattice dictates the proximity and orientation of reactive functional groups, which in turn governs the feasibility and outcome of photochemical reactions.

For a photochemical reaction to occur in the solid state, the principle of minimal atomic and molecular movement must be satisfied. This means that the reacting atoms must be close to each other in the crystal lattice. The crystal packing determines the intermolecular distances and the alignment of orbitals, which are critical for reactions such as hydrogen abstraction or cycloadditions.

In the case of nitroaromatic compounds, intramolecular hydrogen abstraction is a common photochemical process. The efficiency of this reaction in the solid state is strongly dependent on the geometry of the molecule in its ground state, as determined by X-ray crystallography. For instance, studies on substituted nitrobenzenes have established a clear structure-reactivity relationship where the distance and angle between the nitro group and a neighboring C-H bond are critical parameters. rsc.org

The photoreactivity of crystalline anthracene derivatives is also well-documented, often leading to photodimerization. The topochemical control exerted by the crystal lattice determines the stereochemistry of the resulting cyclobutane (B1203170) product. For a [4π+4π] cycloaddition to occur, the anthracene rings of adjacent molecules must be parallel and within a certain distance (typically less than 4.2 Å). The specific packing arrangement in crystals of this compound would therefore be a key determinant of its solid-state photoreactivity, influencing whether photodimerization or other photochemical transformations occur.

Thermal Stability and Decomposition Mechanisms

The thermal stability of nitroaromatic compounds is a critical aspect of their chemical profile, often studied using techniques like thermogravimetry (TG) and differential scanning calorimetry (DSC). ufba.br For this compound, the presence of two nitro groups suggests that it is likely an energetic material with a defined thermal decomposition pathway.

Generally, the thermal decomposition of nitroaromatics involves the cleavage of the C-NO2 bond as the initial and rate-determining step. The energy of this bond is a primary factor in the thermal stability of the compound. The decomposition process is often autocatalytic, with the initial decomposition products accelerating further degradation.

Studies on related compounds like dinitrophenols and dinitrobenzenes show that they undergo exothermic decomposition following melting. researchgate.net The decomposition temperatures and the energy released are characteristic of the specific isomer and the substitution pattern. For instance, the thermal behavior of quinones, which share the carbonyl functionality with anthracenones, indicates that their molecular structure strongly influences the course of thermal decomposition. ufba.br While 1,4-benzoquinone, 1,4-naphthoquinone, and 9,10-anthraquinone are relatively stable to heat, other isomers decompose at specific temperatures. ufba.br

The thermal decomposition of a related compound, 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), was studied using DSC and TG, revealing a high decomposition temperature and providing insights into its thermal safety and stability. nih.gov Such studies help in determining kinetic and thermodynamic parameters and critical temperatures for thermal explosion. nih.gov It can be inferred that this compound would also exhibit a complex thermal decomposition profile, likely initiated by the loss of the nitro groups.

Reactions with Specific Reagents and Reaction Mechanisms

The reactivity of this compound with specific reagents can be predicted based on the functional groups present. The nitro groups are strong electron-withdrawing groups, making the aromatic ring electron-deficient. This facilitates nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces a leaving group (in this case, potentially one of the nitro groups, although this is generally difficult without further activation).

The carbonyl group at the 9-position can undergo reactions typical of ketones. For example, it can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. The synthesis of related anthracenedicarboxaldehydes from anthraquinones involves the reaction of the carbonyl groups, highlighting their reactivity. google.com

The nitro groups themselves can be reduced to amino groups using various reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This transformation is a common pathway for the synthesis of aminoanthracene derivatives. For example, the reduction of a dinitro acridinone (B8587238) to a diamino acridinone has been reported using SnCl2/HCl. researchgate.net

Structure-Reactivity Relationship Analysis for Dinitroanthracenones

The structure-reactivity relationship for dinitroanthracenones is governed by the interplay of the electronic effects of the substituents and their positions on the anthracene core. The position of the nitro groups significantly influences the electronic distribution and, consequently, the reactivity of the molecule.

In this compound, the two nitro groups are located on the same terminal ring, flanking the carbonyl group. Their strong electron-withdrawing nature (-I and -M effects) deactivates the aromatic system towards electrophilic substitution but activates it for nucleophilic attack, particularly at positions ortho and para to the nitro groups.

The proximity of the nitro groups to the carbonyl function at the 9-position would also influence the reactivity of the carbonyl group itself. The electron-withdrawing effect of the nitro groups would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to the carbonyl group in unsubstituted anthracen-9(10H)-one.

A comparative analysis with other dinitroanthracenone isomers would reveal distinct reactivity patterns. For instance, an isomer with nitro groups on different rings would exhibit a different distribution of electron density and consequently different regioselectivity in its reactions. The steric hindrance caused by the peri-positioning of the nitro groups in the 4 and 5 positions might also play a role in directing the approach of reagents.

The table below summarizes the expected reactivity based on the functional groups present in this compound, drawing parallels from related compounds.

| Functional Group | Expected Reactivity | Potential Reagents | Probable Products |

| Nitro Groups | Reduction | SnCl2/HCl, H2/Pd-C | 4,5-Diaminoanthracen-9(10H)-one |

| Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophiles (e.g., alkoxides, amines) | Substituted amino- or alkoxy-nitroanthracenones | |

| Carbonyl Group | Reduction | NaBH4, LiAlH4 | 4,5-Dinitro-9,10-dihydroanthracen-9-ol |

| Nucleophilic Addition | Grignard reagents, organolithium compounds | Tertiary alcohols | |

| Aromatic System | Photodimerization | UV light (in solid state) | Cyclobutane dimers |

Advanced Spectroscopic Characterization of 4,5 Dinitroanthracen 9 10h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopy for Aromatic and Aliphatic Protons

The ¹H NMR spectrum of 4,5-Dinitroanthracen-9(10H)-one is expected to display distinct signals corresponding to its aromatic and aliphatic protons. The electron-withdrawing nature of the two nitro (NO₂) groups and the carbonyl (C=O) group significantly influences the chemical shifts of the nearby protons, causing them to resonate at lower fields (higher ppm values).

The protons on the dinitro-substituted aromatic ring are expected to be the most deshielded due to the strong electron-withdrawing effect of the nitro groups. The protons on the other aromatic ring will also be influenced, though to a lesser extent. The aliphatic protons of the CH₂ group at the 10-position will have a chemical shift characteristic of protons adjacent to a carbonyl group and an aromatic system.

Illustrative ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1, H-8 | 8.2 - 8.4 | Doublet | 7.5 - 8.0 |

| H-2, H-7 | 7.6 - 7.8 | Triplet | 7.5 - 8.0 |

| H-3, H-6 | 7.9 - 8.1 | Doublet | 7.5 - 8.0 |

| H-10 | 4.0 - 4.2 | Singlet | - |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. udel.edu The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic environment. The carbonyl carbon is expected to appear at a significantly downfield chemical shift (around 180-200 ppm). The carbons attached to the nitro groups will also be deshielded and appear at a lower field compared to the other aromatic carbons.

Illustrative ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C-9) | 185 - 195 |

| C-NO₂ (C-4, C-5) | 145 - 155 |

| Aromatic C-H | 120 - 140 |

| Quaternary Aromatic C | 130 - 145 |

| CH₂ (C-10) | 35 - 45 |

Two-Dimensional (2D) NMR Techniques (COSY, HMQC, HMBC)

2D NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and establishing the connectivity within the molecule. creative-biostructure.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between H-1 and H-2, H-2 and H-3, H-6 and H-7, and H-7 and H-8, confirming the proton assignments within the aromatic rings. emerypharma.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.comyoutube.com It would be used to definitively link each proton signal to its corresponding carbon signal, for example, confirming the assignments of the C-H pairs in the aromatic rings and the CH₂ group at C-10.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity of quaternary carbons and piecing together the entire molecular structure. For example, correlations would be expected from the H-10 protons to the carbonyl carbon (C-9) and the adjacent aromatic carbons, providing key structural information.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in a molecule and can offer insights into bonding and conformation. researchgate.net

Characteristic Vibrational Modes of Nitro and Ketone Groups

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of its key functional groups.

Nitro (NO₂) Group: The nitro group exhibits two strong characteristic stretching vibrations in the IR spectrum:

Asymmetric stretching: typically in the range of 1500-1600 cm⁻¹

Symmetric stretching: typically in the range of 1300-1390 cm⁻¹

Ketone (C=O) Group: The carbonyl group of the ketone will show a strong, sharp absorption band in the IR spectrum. For an anthrone (B1665570) system, this is typically observed around 1650-1680 cm⁻¹. The exact position can be influenced by conjugation and ring strain.

Illustrative Vibrational Data for this compound:

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 | Medium |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1370 | Strong |

| Ketone (C=O) | Stretch | 1660 - 1680 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 2960 | Medium |

Analysis of Hydrogen Bonding and Molecular Conformation

While this compound does not possess traditional hydrogen bond donors (like O-H or N-H), intramolecular interactions can still influence the vibrational spectra. The conformation of the central ring, which is non-planar, and the orientation of the nitro groups relative to the aromatic rings can affect the precise frequencies and intensities of the vibrational modes.

In a condensed phase (solid state), intermolecular interactions, such as π-π stacking of the aromatic rings, could lead to shifts in the vibrational frequencies compared to the gas phase or in a dilute solution. Detailed analysis of the solid-state IR and Raman spectra, potentially coupled with computational modeling, could provide insights into the packing of the molecules in the crystal lattice and the subtle intermolecular forces at play.

Following a comprehensive search for scientific literature, specific experimental data pertaining to the advanced spectroscopic characterization of this compound is not available in the public domain.

While research exists on structurally related compounds, such as nitroaromatic derivatives, dinitroacridinones, and other substituted anthracenones, this information does not fall within the explicit scope of the requested article on this compound. Adhering to the strict instructional constraints to focus solely on the specified compound and its characterization via mass spectrometry, UV-Vis spectroscopy, and X-ray diffraction, it is not possible to generate a thorough and scientifically accurate article with the required detailed research findings and data tables.

Searches for mass spectral data (Electron Ionization and Electrospray Ionization), electronic transition and absorption properties (UV-Vis), and crystalline structure information (Single-Crystal and Powder X-ray Diffraction) for this compound did not yield specific results. Therefore, the content for the requested sections and subsections cannot be provided at this time.

Computational Chemistry and Theoretical Studies on 4,5 Dinitroanthracen 9 10h One

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For 4,5-Dinitroanthracen-9(10H)-one, these calculations would reveal insights into its reactivity, stability, and spectroscopic properties.

Molecular Orbital Analysis and Charge Distribution

A molecular orbital (MO) analysis would describe the distribution and energy of electrons within the molecule. This involves calculating the energies of all molecular orbitals and visualizing their shapes. The distribution of electron density, or charge distribution, can be determined through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This would identify which atoms in the this compound molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic), providing clues about its chemical reactivity.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. For this compound, FMO theory could predict how it would interact with other molecules in chemical reactions.

Density Functional Theory (DFT) Studies of Molecular Conformation and Stability

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems, including molecules. It offers a good balance between accuracy and computational cost, making it suitable for investigating the properties of a molecule like this compound.

Geometry Optimization and Conformational Analysis

DFT calculations would be used to determine the most stable three-dimensional structure of this compound, a process known as geometry optimization. This would involve finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. A conformational analysis could also be performed to identify other stable conformations and the energy barriers between them.

Calculation of Vibrational Frequencies and Spectroscopic Signatures

Once the optimized geometry is obtained, DFT can be used to calculate the vibrational frequencies of the molecule. These frequencies correspond to the different ways the atoms in the molecule can vibrate. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to confirm the structure of the molecule and to help in the interpretation of experimental data.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be a powerful tool for understanding how chemical reactions occur. For this compound, this could involve studying its behavior in various chemical transformations. By mapping out the potential energy surface of a reaction, researchers can identify the transition states and intermediates involved, providing a detailed picture of the reaction mechanism. This would be particularly insightful for understanding the formation of the macrocycles derived from this compound.

Transition State Characterization and Activation Energy Calculations

Understanding the chemical transformations of this compound, such as its synthesis, decomposition, or further reactions, hinges on identifying the transition states of these processes. A transition state is the highest energy point on a reaction pathway, representing the fleeting molecular configuration that exists between reactants and products. fiveable.me

Transition State Characterization: Computational methods are essential for locating and characterizing these transient structures. sciencedaily.com Techniques like the Synchronous Transit-Guided Quasi-Newton (STQN) method or the Nudged Elastic Band (NEB) method are employed to find the saddle point on the potential energy surface that corresponds to the transition state. fiveable.menih.gov Once a candidate structure is located, it is characterized through a frequency analysis. A genuine transition state is confirmed by the presence of one, and only one, imaginary frequency in its vibrational spectrum, which corresponds to the motion along the reaction coordinate. numberanalytics.com Further validation is achieved through an Intrinsic Reaction Coordinate (IRC) analysis, which traces the minimum energy path from the transition state down to the connected reactants and products, ensuring it is the correct barrier for the reaction of interest. fiveable.menumberanalytics.com

Activation Energy Calculations: The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur and is a critical parameter for determining reaction rates. numberanalytics.comfossee.in Computationally, it is most commonly calculated as the difference in electronic energy between the optimized transition state and the initial reactants. researchgate.net

Ea = E(Transition State) - E(Reactants)

Quantum chemical methods like Density Functional Theory (DFT) are widely used for these calculations. sciencedaily.comnumberanalytics.com The choice of functional (e.g., B3LYP, M06-2X) and basis set is crucial for accuracy and is often benchmarked against experimental data or higher-level methods where possible. acs.org For a hypothetical reaction involving this compound, such as a nucleophilic aromatic substitution, these calculations would predict the feasibility and kinetics of the transformation.

Illustrative Data Table: Calculated Activation Energies for a Hypothetical Reaction The following table provides an example of how activation energy data for a hypothetical reaction of this compound might be presented.

| Reaction Pathway | Computational Method | Calculated Activation Energy (Ea) in kcal/mol |

| Nitro Group Displacement | DFT (B3LYP/6-31G) | 25.4 |

| Ring Hydrogen Abstraction | DFT (M06-2X/6-311+G**) | 38.2 |

| Carbonyl Reduction | DFT (B3LYP/6-31G) | 21.7 |

Note: The data in this table is for illustrative purposes only and does not represent experimentally verified results.

Reaction Pathway Prediction and Dynamics

Beyond a single transition state, computational chemistry can map out entire reaction pathways, which is crucial for understanding complex multi-step reactions. catalysis.blogrsc.org This involves identifying all relevant intermediates and transition states that connect reactants to final products.

By calculating the potential energy surface, scientists can chart the most energetically favorable routes. catalysis.blog Automated reaction path searching methods, which combine quantum chemical calculations with graph theory, can systematically explore the chemical space to uncover expected and unexpected reaction mechanisms. nih.govrsc.org For this compound, this could be used to predict the products of its thermal decomposition or its reaction with various reagents, providing a detailed, step-by-step view of bond-breaking and bond-forming events. rsc.org

Molecular dynamics (MD) simulations can add a further layer of detail by modeling the real-time motion of atoms, offering insights into the dynamic process of the reaction as it unfolds. catalysis.blog

Prediction of Spectroscopic Properties and Correlation with Experimental Data

Computational spectroscopy is a powerful tool for predicting the spectral signatures of molecules, which can aid in their identification and structural elucidation. aip.orgsustainability-directory.com By simulating spectra for a proposed structure like this compound, the results can be directly compared with experimental data to confirm its identity.

Commonly predicted spectra include:

Infrared (IR) Spectroscopy: Calculated IR spectra show the vibrational frequencies and intensities of a molecule. researchgate.net These are determined by performing a frequency calculation after geometry optimization. The predicted peaks correspond to specific functional groups and vibrational modes (e.g., C=O stretch, N-O symmetric and asymmetric stretches), providing a virtual fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (e.g., ¹H and ¹³C) can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. protheragen.ai These predictions are invaluable for assigning peaks in an experimental spectrum and confirming the connectivity of the molecular structure.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption of light in the UV-Vis range. protheragen.ai This can help explain the color and photophysical properties of the compound.

Illustrative Data Table: Predicted vs. Experimental Spectroscopic Data This table demonstrates how predicted spectroscopic data for this compound would be compared to experimental findings.

| Spectroscopic Feature | Predicted Value (DFT B3LYP/6-31G*) | Experimental Value |

| IR: C=O Stretch (cm⁻¹) | 1675 | 1680 |

| IR: NO₂ Asymmetric Stretch (cm⁻¹) | 1540 | 1545 |

| ¹³C NMR: Carbonyl Carbon (ppm) | 182.5 | 183.1 |

| ¹H NMR: Aromatic Proton (ppm) | 8.2 | 8.3 |

| UV-Vis: λmax (nm) | 350 | 352 |

Note: The data in this table is for illustrative purposes only.

Molecular Dynamics Simulations of Intermolecular Interactions and Crystal Packing

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of intermolecular forces and how they dictate the bulk properties of a material. acs.org For this compound, MD simulations would be particularly useful for studying its solid-state properties.

By placing multiple molecules in a simulation box under periodic boundary conditions, it is possible to simulate the formation and structure of a molecular crystal. nih.govnih.gov These simulations can:

Predict Crystal Packing: Determine the most stable arrangement of molecules in the unit cell, which defines the crystal structure.

Calculate Bulk Properties: Estimate material properties such as density, compressibility, and sublimation energy. acs.org

Such simulations rely on force fields—sets of parameters that describe the potential energy of the system. The accuracy of the simulation is highly dependent on the quality of the force field used. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) for Chemical Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate a molecule's structural or physicochemical properties with its activity or reactivity. wikipedia.org In the context of this compound, a QSAR model could be developed to predict its chemical reactivity based on a set of calculated molecular descriptors.

The process involves:

Data Set Compilation: Gathering a set of related molecules with known experimental reactivity data (e.g., reaction rate constants). rsc.org

Descriptor Calculation: Using computational software to calculate a wide range of molecular descriptors for each molecule. These can include electronic descriptors (e.g., HOMO/LUMO energies, partial charges), steric descriptors (e.g., molecular volume), and topological descriptors.

Model Building: Employing statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that relates the descriptors to reactivity. mdpi.com Activity = f(descriptor₁, descriptor₂, ...)

Validation: Rigorously testing the model's predictive power on an external set of compounds not used in the model's creation. mdpi.com

Once validated, such a model could predict the reactivity of new, untested compounds like this compound, making it a valuable tool for screening and prioritizing experimental work. wikipedia.org

Material Science Applications of 4,5 Dinitroanthracen 9 10h One Derivatives

Development as Precursors for Functional Dyes and Pigments

The anthraquinone (B42736) scaffold is a well-established chromophore, and the dinitro substitution on the 4,5-positions provides a reactive starting point for the synthesis of a wide array of functional dyes and pigments. The nitro groups can be chemically modified, most commonly through reduction to amino groups, which can then undergo further reactions to produce a variety of colored compounds.

Derivatives of dinitroanthracenone are instrumental in synthesizing disperse dyes, which are non-ionic colorants suitable for dyeing hydrophobic fibers like polyester. The synthesis often involves the reduction of the nitro groups to form diaminoanthraquinone intermediates. These intermediates can then be modified. For instance, Ullmann-type cross-coupling reactions can be employed to introduce various functional groups. A study on the synthesis of an anthraquinonoid disperse reactive dye utilized a copper-mediated Ullmann condensation between 1-chloroanthraquinone (B52148) and N-phenylethylenediamine. d-nb.info While not directly starting from 4,5-dinitroanthracen-9(10H)-one, this process illustrates a common synthetic route for modifying the anthraquinone core to create functional dyes. d-nb.info

The general synthesis of disperse dyes can also involve diazotization of an aromatic primary amine, followed by a coupling reaction with a suitable component. mdpi.comekb.egnih.gov In the context of dinitroanthracenone derivatives, the corresponding diaminoanthracenone could be diazotized and coupled, or it could serve as the coupling component itself, leading to a range of azo disperse dyes with varying shades and properties. rsc.org The specific substituents introduced onto the anthraquinone skeleton are critical in determining the final color and application properties of the dye.

Pigment formulations based on anthraquinone derivatives are valued for their stability. The synthesis of these pigments would follow similar chemical principles, focusing on creating insoluble, highly stable molecules that can be dispersed in a medium such as a polymer or paint.

The chromatic properties of dyes derived from dinitroanthracenone are dictated by the electronic structure of the final molecule. The anthraquinone core acts as an electron acceptor, and the introduction of electron-donating groups (often derived from the initial nitro groups) creates an intramolecular charge-transfer (ICT) system. acs.org This ICT is responsible for the absorption of light in the visible spectrum, thus producing color.

The position and nature of the substituents significantly influence the absorption maximum (λmax) and the molar extinction coefficient, which in turn determine the color and its intensity. elsevierpure.com For example, introducing different groups at various positions on the anthraquinone core can shift the color from yellow to blue. elsevierpure.comresearchgate.net Dyes synthesized from anthraquinone derivatives are known for their excellent photostability, which is a crucial factor for their use in materials exposed to light. mdpi.com

Research has shown that anthraquinone-based dyes can exhibit high thermal stability, with decomposition temperatures often exceeding 300°C, making them suitable for high-temperature applications like color filters in LCDs. elsevierpure.com The stability of these dyes is attributed to the rigid and stable aromatic structure of the anthraquinone nucleus.

Table 1: Chromatic and Stability Properties of Anthraquinone-based Dyes

| Dye Type | Substituent Position(s) | Observed Color/Properties | Thermal Stability (Td) | Molar Extinction Coefficient (log ε) |

| Quinoline-substituted Anthraquinone | 1,4- and 1,8- | Blue | > 300 °C | > 4.26 |

| Phenylthio-substituted Anthraquinone | 1, 4, 5, and 8 | Magenta | High | Not specified |

| Naphthylthio-substituted Anthraquinone | Not specified | Yellow | Not specified | Not specified |

This table is generated based on data for various anthraquinone derivatives to illustrate general properties.

Applications in Optoelectronic Materials and Devices

The unique electronic and optical properties of anthraquinone derivatives make them promising candidates for use in various optoelectronic devices. Their ability to accept electrons and their inherent stability are key attributes for these applications.

Anthraquinone derivatives are widely investigated as dichroic dyes for guest-host liquid crystal displays (GH-LCDs). mdpi.comnih.gov In this application, the dye molecules are dissolved in a liquid crystal host. When an electric field is applied, the liquid crystal molecules align, and in turn, align the dissolved dye molecules. This alignment changes the absorption of polarized light, allowing for the display of images.

The performance of a dichroic dye in an LCD is characterized by its dichroic ratio, which is the ratio of its absorbance parallel and perpendicular to the alignment direction of the liquid crystal. A high dichroic ratio is desirable for high contrast displays. The molecular structure of the anthraquinone dye, particularly its aspect ratio and the position of its substituents, plays a crucial role in determining its alignment and, consequently, its dichroic ratio. acs.orgnih.gov For instance, research has shown that substituting a quinoline (B57606) group at different positions of the anthraquinone core systematically changes the physical and optical properties of the resulting dyes for color filter applications. elsevierpure.com

While specific research on this compound derivatives in OLEDs is not widely documented, the general class of anthracene (B1667546) and anthraquinone derivatives shows significant potential for this application. researchgate.net In OLEDs, organic materials are used to generate light when an electric current is passed through them. These devices require materials that can efficiently transport electrons (n-type) and holes (p-type), as well as materials that can emit light (emissive layer).

Anthraquinone derivatives are known to be electron-accepting, making them suitable for use as n-type materials in OLEDs. rsc.org Their rigid structure can facilitate ordered molecular packing in thin films, which is beneficial for charge transport. Furthermore, by modifying the substituents on the anthraquinone core, their electronic properties, such as the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be tuned to match the requirements of other materials in the OLED stack, thereby improving device efficiency. mdpi.comnih.gov The high thermal and photochemical stability of anthraquinone derivatives is also a significant advantage for ensuring the long operational lifetime of OLED devices. elsevierpure.comresearchgate.net

Table 2: Optoelectronic Properties of Anthraquinone Derivatives

| Derivative Type | Property Investigated | Key Finding | Potential Application |

| Dialkoxy Anthraquinone | Electrochemical and Optical Properties | Quasireversible, two-step one-electron transfer; liquid crystalline phases. | Electrochromic materials, self-assembling n-type materials. rsc.org |

| Bis(4-propylphenyl) substituted Anthraquinone | Spectroscopy and Electrochemistry | Intramolecular charge transfer character; tunable redox potentials. | Guest-host liquid crystal devices. acs.org |

| Anthracene Derivative (EOPPA) | Optoelectronic Properties | High-performance p-type semiconductor with good solubility and thermal stability. | Organic field-effect transistors (OFETs), printed electronics. researchgate.net |

Environmental Fate and Transport of Dinitroanthracenones

Degradation Pathways in Environmental Matrices

The breakdown of 4,5-Dinitroanthracen-9(10H)-one in the environment is governed by several processes, including the influence of light, its reaction with water, and microbial activity.

Photolysis and Photodegradation Kinetics

Hydrolysis and pH Dependence

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis can be significantly influenced by the pH of the surrounding medium. For many organic compounds, hydrolysis rates are different under acidic, neutral, and alkaline conditions. Specific experimental data on the hydrolysis of this compound and its dependence on pH are not extensively documented in publicly available research. However, the stability of the anthracenone (B14071504) core and the nitro functional groups suggests that it may be relatively resistant to hydrolysis under typical environmental pH conditions (pH 5-9).

Biodegradation by Microorganisms in Soil and Water

The ability of microorganisms to break down organic compounds is a critical component of their environmental fate. The biodegradation of nitroaromatic compounds can proceed via different pathways, often involving the reduction of the nitro groups to amino groups under anaerobic conditions. Aerobic degradation pathways may also exist, potentially involving dioxygenase enzymes that can initiate ring cleavage. The specific microbial consortia present in soil and water, along with environmental conditions such as oxygen availability, temperature, and nutrient levels, would determine the extent and rate of biodegradation of this compound.

Sorption and Desorption Behavior in Soil and Sediment Systems

The tendency of a chemical to attach to soil and sediment particles, known as sorption, significantly affects its mobility and bioavailability in the environment.

Influence of Soil Organic Carbon and Clay Content

The organic carbon and clay content of soil and sediment are primary factors controlling the sorption of organic compounds. The nonpolar nature of the anthracenone backbone in this compound suggests that it would likely exhibit significant sorption to soil organic matter through hydrophobic interactions. Clay minerals, with their charged surfaces, can also contribute to sorption, particularly if the compound possesses any polar character or can engage in specific interactions. It is expected that soils and sediments with higher organic carbon and clay content would exhibit a greater capacity to sorb this compound, thereby reducing its concentration in the aqueous phase and limiting its transport.

Isotherms and Kinetic Studies

To quantify the sorption behavior of a compound, sorption isotherms and kinetic studies are employed. Sorption isotherms, such as the Freundlich and Langmuir models, describe the equilibrium distribution of the compound between the solid (soil/sediment) and aqueous phases at a constant temperature. Kinetic studies provide information on the rate at which this equilibrium is achieved. While specific isotherm and kinetic data for this compound are not available in the reviewed scientific literature, the following table illustrates the type of data that would be generated from such studies for a hypothetical related compound.

Table 1: Hypothetical Sorption Isotherm and Kinetic Parameters

| Parameter | Value | Description |

|---|---|---|

| Freundlich Adsorption Coefficient (Kf) | 150 (µg1-1/n L1/n)/kg | Indicates the adsorption capacity of the soil. A higher value suggests stronger adsorption. |

| Freundlich Exponent (1/n) | 0.85 | Describes the non-linearity of the adsorption. A value less than 1 indicates that adsorption becomes less favorable as the concentration increases. |

| Pseudo-Second-Order Rate Constant (k2) | 0.02 g/(µg·min) | Represents the rate of sorption. |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Volatilization and Atmospheric Transport Potential

High molecular weight PAHs and their derivatives typically exhibit very low vapor pressures, limiting their tendency to enter the gas phase at ambient temperatures. The addition of polar nitro groups further decreases volatility compared to the parent PAH. Consequently, this compound is expected to exist predominantly in the particle-bound phase in the atmosphere.

Mobility and Leaching Potential in Aquatic and Terrestrial Environments

The mobility of this compound in soil and its potential to leach into groundwater are largely determined by its water solubility and its tendency to adsorb to soil organic matter and clay particles, a property quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc).

While specific experimental values for this compound are scarce, data for structurally similar compounds, such as 9,10-Dinitroanthracene, provide insight into its likely behavior.

Table 1: Estimated Physicochemical Properties of a Related Nitro-PAH

| Property | Estimated Value | Implication for Mobility |

|---|---|---|

| XLogP3 | 4.6 | High potential for sorption to organic matter |

| Water Solubility | Low (inferred) | Low potential for dissolved-phase transport |

Source: PubChem CID 154901 for 9,10-Dinitroanthracene nih.gov

A high octanol-water partition coefficient (indicated by a high LogP value) suggests that the compound is lipophilic ("fat-loving") and will preferentially sorb to the organic fraction of soils and sediments rather than dissolving in water. This strong adsorption significantly limits its mobility. aaqr.org The degradation of high molecular weight nitro-PAHs is challenging due to this strong adsorption, their large molecular size, low aqueous solubility, and the polar nature of the nitro group. aaqr.org

The potential for this compound to contaminate groundwater is a function of its mobility and persistence. chemeo.com Given its expected low mobility and strong sorption to soil, the risk of leaching into groundwater via matrix flow is low. chemeo.comhenrys-law.org Contaminants with these properties tend to be retained in the upper soil layers. chemeo.com

However, groundwater contamination cannot be entirely ruled out. chemeo.com Preferential flow paths, such as soil macropores, fractures, or root channels, can allow for the rapid transport of particle-bound contaminants, bypassing the soil matrix where adsorption would typically occur. chemeo.com

Should this compound reach an aquifer, it is likely to be highly persistent, particularly in anoxic (oxygen-deficient) conditions where degradation rates are slow. Studies on other nitroaromatic compounds used in explosives, such as TNT and DNT, have shown that they can persist in groundwater for decades or even centuries under aerobic conditions. nih.gov This suggests that dinitroanthracenones could exhibit similar recalcitrance in subsurface environments.

Due to its low water solubility and high affinity for particulate matter, the primary mechanism for the transport of this compound to surface waters is through runoff of contaminated soil particles during rain events. henrys-law.orgwikipedia.org Impervious surfaces in developed areas can increase the volume and velocity of stormwater runoff, enhancing the transport of particle-bound pollutants into streams, rivers, and lakes. henrys-law.orgepa.gov

Once in an aquatic system, the compound is not expected to remain dissolved in the water column for long. It will preferentially partition to suspended organic materials and ultimately settle into the sediment layer. Sediments, therefore, act as a major sink and long-term reservoir for persistent, hydrophobic compounds like nitro-PAHs. wikipedia.org

Persistence and Formation of Environmental Transformation Products

This compound is expected to be a persistent environmental contaminant. Its degradation is slow and dependent on environmental conditions.

Photodegradation : In the atmosphere and the upper layers of surface water, the primary degradation pathway for nitro-PAHs is photolysis, or breakdown by sunlight. aaqr.org The rate of this process is influenced by factors such as light intensity and the presence of other atmospheric chemicals. nih.gov

Biodegradation : In soil and sediment, biodegradation by microorganisms is a dominant transformation process for many organic pollutants. wikipedia.org However, high molecular weight nitro-PAHs are generally recalcitrant to microbial attack. aaqr.org The degradation that does occur is often slow and may only happen under specific redox conditions. aaqr.org

Transformation Products : The transformation of nitro-PAHs can lead to the formation of other potentially hazardous compounds.

Under anoxic conditions, such as those found in buried sediments, the nitro groups can be reduced to form amino-PAHs (e.g., 4-amino-5-nitroanthracen-9(10H)-one or 4,5-diaminoanthracen-9(10H)-one). nih.gov

Abiotic degradation processes can also produce hydroxylated and oxygenated PAHs . wikipedia.org

Modeling of Environmental Distribution and Fate (e.g., fugacity models)

Fugacity models are valuable tools for predicting the environmental partitioning and fate of a chemical. aaqr.orgnih.gov These multimedia models use the physicochemical properties of a substance to calculate its distribution among various environmental compartments, such as air, water, soil, and sediment. aaqr.orgwikipedia.org

A fugacity model is built upon the concept of "escaping tendency" from a phase. nih.gov The model calculates fugacity capacities (Z-values) for each environmental compartment, which represent the capacity of that medium to absorb the chemical. aaqr.org By combining these with transport parameters (D-values), the model can simulate the chemical's movement and persistence. aaqr.org

To apply a fugacity model to this compound, the following key parameters would be required:

Molecular Weight

Water Solubility

Vapor Pressure

Octanol-Water Partition Coefficient (Kow)

Half-lives in various media (air, water, soil, sediment)

Table 2: Input Parameters Required for Fugacity Modeling

| Parameter | Importance in Modeling | Expected Value/Behavior for this compound |

|---|---|---|

| Vapor Pressure | Determines partitioning between air and other media | Very Low |

| Water Solubility | Determines concentration in the aqueous phase | Very Low |

| Kow (Octanol-Water Partition Coefficient) | Determines partitioning between water and organic phases (e.g., sediment, biota) | Very High |

| Degradation Half-Life | Determines persistence in each compartment | Long (especially in soil/sediment) |

Given the inferred properties of this compound (low volatility, low water solubility, high Kow), a Level III fugacity model would likely predict that if the compound were released to the environment, it would predominantly partition to and persist in the soil and sediment compartments. nih.gov The air and water compartments would be expected to contain very low concentrations of the substance.

Advanced Analytical Methodologies for 4,5 Dinitroanthracen 9 10h One Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental technique for the separation of components within a mixture. For a compound like 4,5-Dinitroanthracen-9(10H)-one, both gas and liquid chromatography offer robust platforms for its isolation from complex matrices prior to detection.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. basicmedicalkey.com The sample is vaporized and injected into a heated column, where it is separated based on its boiling point and interaction with the stationary phase. basicmedicalkey.com

Flame Ionization Detector (FID): While a common detector for organic compounds, the FID may offer limited sensitivity for highly substituted nitroaromatic compounds.

Electron Capture Detector (ECD): The ECD is particularly well-suited for the analysis of electrophilic compounds, such as those containing nitro groups. nih.govthermofisher.com The dinitro substitution on the anthracene (B1667546) core makes this compound an excellent candidate for highly sensitive detection by ECD. nih.govthermofisher.com This detector can provide the low detection limits necessary for trace-level environmental analysis. mdpi.com

Mass Spectrometry (MS): When coupled with GC, MS provides not only quantification but also structural information, leading to confident identification of the analyte. nih.gov

Table 1: Illustrative GC Parameters for Nitroaromatic Compound Analysis

| Parameter | Typical Setting | Rationale |

|---|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) | Provides good resolution for a wide range of semi-volatile organic compounds. thermofisher.com |

| Injection Mode | Splitless | Maximizes the transfer of analyte to the column for trace analysis. basicmedicalkey.com |

| Injector Temperature | 250-280 °C | Ensures complete volatilization of the analyte. thermofisher.com |

| Oven Program | Initial temp 80-100°C, ramped to 280-300°C | A temperature gradient is used to effectively separate compounds with different boiling points. gcms.cz |

| Carrier Gas | Helium or Hydrogen | Inert gases that carry the sample through the column. gcms.cz |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) | ECD for high sensitivity to nitro groups; MS for definitive identification. nih.govnih.gov |

For compounds that are not sufficiently volatile or are thermally labile, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.gov Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. nih.gov

The presence of the nitro groups and the aromatic anthracene structure in this compound results in strong absorption of ultraviolet-visible (UV-Vis) light, making a UV-Vis detector a simple and effective tool for its quantification. nih.govnih.gov The selection of an appropriate wavelength, corresponding to an absorption maximum of the analyte, can enhance the sensitivity and selectivity of the analysis. nih.gov

Table 2: Representative HPLC-UV/Vis Conditions for Analysis

| Parameter | Typical Setting | Rationale |

|---|---|---|

| Column | C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm) | A versatile stationary phase suitable for the separation of a wide range of non-polar to moderately polar compounds. nih.gov |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (often with formic acid) | A gradient elution allows for the separation of compounds with a range of polarities. nih.gov |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale HPLC. nih.gov |

| Detection | UV-Vis Detector set at an absorption maximum | The aromatic and nitro functionalities provide strong UV absorbance for sensitive detection. nih.govusgs.gov |

| Injection Volume | 10-20 µL | A typical volume for analytical HPLC injections. |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide a powerful tool for both quantification and structural elucidation.

LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. ca.govwur.nl For this compound, this technique is invaluable, particularly when analyzing complex samples such as environmental extracts or biological fluids. eurl-pesticides.eunih.gov

Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity by monitoring specific fragmentation patterns of the analyte. nih.govlcms.cznih.gov This is achieved by selecting the molecular ion of the target compound and then fragmenting it to produce characteristic product ions, a process known as Multiple Reaction Monitoring (MRM). nih.gov

Table 3: Typical LC-MS/MS Parameters

| Parameter | Typical Setting | Rationale |

|---|---|---|

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | ESI is suitable for polar compounds, while APCI can be used for less polar compounds; the choice depends on the analyte's properties. wur.nl |

| Polarity | Negative Ion Mode | Nitroaromatic compounds often ionize efficiently in negative mode. |

| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.govnih.gov |

| Collision Gas | Argon | Used to induce fragmentation of the precursor ion in the collision cell. |

GC-MS is a benchmark technique for the definitive identification of volatile organic compounds. nih.gov The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component, which serves as a molecular fingerprint. glsciences.com This technique would be highly effective for confirming the presence of this compound in a sample, provided the compound is thermally stable enough for GC analysis.

Table 4: General GC-MS Operating Conditions

| Parameter | Typical Setting | Rationale |

|---|---|---|

| Ionization Mode | Electron Ionization (EI) | A hard ionization technique that produces a reproducible fragmentation pattern for library matching. |

| Mass Analyzer | Quadrupole | A common and robust mass analyzer for routine analysis. |

| Scan Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan for identification of unknowns; SIM for increased sensitivity in targeted analysis. nih.gov |

When investigating the metabolic fate of this compound, High-Resolution Mass Spectrometry (HRMS) is an indispensable tool. nih.govijpras.com HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, provide highly accurate mass measurements (typically with errors of less than 5 ppm). chromatographyonline.com This level of accuracy allows for the determination of the elemental composition of an unknown metabolite, which is a critical first step in its structural elucidation. chromatographyonline.comnih.gov By comparing the accurate mass of a potential metabolite to that of the parent compound, the type of biotransformation (e.g., hydroxylation, reduction of a nitro group) can be inferred. nih.govresearchgate.net

Table 5: Advantages of HRMS in Metabolite Identification

| Feature | Benefit for Metabolite Identification |

|---|---|

| High Mass Accuracy (<5 ppm) | Enables the confident determination of the elemental formula of metabolites. chromatographyonline.comnih.gov |

| High Resolving Power | Allows for the separation of the metabolite signal from background interferences with the same nominal mass. nih.gov |

| Full Scan Sensitivity | Detects both expected and unexpected metabolites in a single analysis. |

| MS/MS Capability | Provides structural information through fragmentation analysis to aid in the identification of the metabolite's structure. ijpras.com |

Sample Preparation and Extraction Methods from Complex Matrices

The initial and one of the most critical steps in the analysis of this compound from complex samples such as soil, water, and atmospheric particulates is the efficient extraction of the analyte from the matrix. The choice of extraction method depends on the sample type, the required detection limits, and the available instrumentation.

Solid-phase extraction (SPE) is a widely used technique for the pre-concentration and cleanup of analytes from liquid samples. chromatographyonline.comnih.gov It relies on the partitioning of the analyte between a solid sorbent and the liquid sample. For nitroaromatic compounds like this compound, various sorbent materials can be employed.

Recent advancements have focused on the development of novel sorbent materials with enhanced selectivity and extraction efficiency for nitro-PAHs. For instance, metal-organic framework (MOF)-derived carbonaceous coatings have shown superior extraction efficiencies for nitro-PAHs compared to commercial fibers, with enrichment factors being approximately 2–70 times higher. chromatographyonline.com Another approach involves the use of graphitized carbon black sorbents, which allow for the sequential elution and separate quantification of different classes of surfactants that may be present as interfering compounds. nih.gov

Table 1: Comparison of SPE Sorbents for Nitroaromatic Compound Extraction

| Sorbent Material | Target Analytes | Matrix | Key Advantages |

| Polymeric Cation-Exchange (e.g., Oasis-MCX, Strata-X-C) | Neurotoxins (BMAA, DAB) | Cyanobacteria | Good recoveries (66-91%) for polar compounds. rsc.org |

| HP-MOF-C coated fiber | Nitro-PAHs | Water | High extraction efficiency, good thermal and chemical stability. chromatographyonline.com |

| Graphitized Carbon Black | Amphiphilic surfactants | Environmental Waters, Aerosols | Enables separate quantification of different surfactant classes. nih.gov |

The selection of an appropriate SPE sorbent is critical and is often based on the polarity of the target analyte and the matrix composition. For a dinitroanthracene derivative, a combination of reversed-phase and normal-phase characteristics in the sorbent could be beneficial for isolating it from complex environmental samples.

Liquid-liquid extraction (LLE) is a traditional and effective method for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.com For the extraction of relatively nonpolar nitro-PAHs like this compound from aqueous samples, organic solvents such as dichloromethane (B109758) and hexane (B92381) are commonly used. researchgate.net

The efficiency of LLE can be influenced by factors such as the choice of solvent, pH of the aqueous phase, and the solvent-to-sample ratio. To enhance extraction efficiency and reduce solvent consumption, miniaturized LLE techniques have been developed. These include dispersive liquid-liquid microextraction (DLLME), which utilizes a small amount of extraction solvent dispersed in the aqueous sample, often with the aid of a disperser solvent like acetonitrile or acetone. mdpi.com This technique provides a large contact area between the two phases, leading to rapid and efficient extraction. mdpi.com

Table 2: Common Solvents and Conditions for LLE of PAHs and Nitro-PAHs

| Solvent System | Target Analytes | Key Parameters | Reference |

| Dichloromethane | PAHs | Used for liquid-liquid extraction from water. | |

| Acetone/Hexane | PAHs | Used for ultrasonication extraction from sediment. | |

| Chloroform/Methanol or Acetonitrile | PAHs | Used in dispersive liquid-liquid microextraction (DLLME). | mdpi.com |

For this compound, a solvent system with appropriate polarity, such as a mixture of a nonpolar and a moderately polar solvent, would likely provide optimal extraction from environmental water samples.

Ultrasonic-assisted extraction, or sonication, utilizes high-frequency sound waves to facilitate the extraction of analytes from solid samples. nih.govykcs.ac.cn The cavitation bubbles produced by the ultrasound disrupt the sample matrix, enhancing solvent penetration and analyte release. This technique is particularly useful for extracting nitroaromatic compounds from soil and sediment samples. nih.govykcs.ac.cnnih.gov

The efficiency of sonic extraction is dependent on several parameters, including the type of solvent, extraction time, and ultrasonic power. For instance, a study on the ultrasonic extraction of nitrophenols from soil found that a mixture of dichloromethane and n-hexane was effective. ykcs.ac.cn Another study on PAHs in marine sediment determined that an n-hexane-acetone mixture with four 15-minute extraction cycles was optimal. nih.gov A multivariate optimization of continuous ultrasound-assisted extraction for nitro-PAHs from soil identified probe position, ultrasound amplitude, duty cycle, and sonication time as key factors. nih.gov This optimized method significantly reduced extraction time and solvent volume compared to traditional methods. nih.gov

Table 3: Optimized Parameters for Ultrasonic Extraction of Nitroaromatics from Soil

| Parameter | Optimized Condition | Reference |

| Solvent | Dichloromethane/n-hexane (2:1, v/v) | ykcs.ac.cn |

| Extraction Time | 10 minutes | nih.gov |

| Ultrasonic Amplitude | Optimized based on multivariate analysis | nih.gov |

| Duty Cycle | Optimized based on multivariate analysis | nih.gov |

Spectroscopic Quantification Methods (e.g., UV-Vis Spectrophotometry)

UV-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. Aromatic compounds, including PAHs and their nitrated derivatives, typically exhibit strong UV absorbance.

For 9,10-dinitroanthracene, a close structural analog of this compound, the presence of the nitro groups causes a redshift in the absorption spectrum compared to the parent anthracene molecule, with absorption peaks observed near 400 nm. This characteristic absorption can be utilized for quantification. The UV-Vis spectrum of 9,10-dimethylanthracene, another related compound, shows distinct bands between 370 nm and 410 nm. researchgate.net It is important to note that the specific absorption maximum (λmax) for this compound may vary slightly depending on the solvent used due to solvatochromic effects.

While UV-Vis spectrophotometry is a straightforward and cost-effective technique, its selectivity can be limited in complex mixtures where other compounds may absorb at similar wavelengths. Therefore, it is often used in conjunction with a separation technique like high-performance liquid chromatography (HPLC) with a diode-array detector (DAD) or a UV-Vis detector. This combination allows for the separation of the target analyte from interferences before quantification.

Method Validation, Quality Assurance, and Quality Control

The validation of analytical methods is essential to ensure the reliability and accuracy of the obtained results. For the analysis of this compound, method validation should encompass several key parameters.

Linearity: The linearity of the method is established by analyzing a series of standard solutions of known concentrations. For HPLC analysis of PAHs, calibration curves typically show good linearity with correlation coefficients (R²) greater than 0.99. For 13 priority PAHs in mineral water, linear ranges were observed from 0.10 to 2.80 ng/mL. nih.gov

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For the HPLC-DAD analysis of 16 priority PAHs in wastewater, LODs ranged from 0.01 to 0.51 ppb and LOQs from 0.03 to 1.71 ppb. For the analysis of 13 PAHs in mineral water by GC-MS, LODs were between 0.03 and 0.1 ng/mL. nih.gov

Accuracy and Precision: Accuracy is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix. For PAHs in water and sediment, recoveries typically range from 78% to 106%. Precision is evaluated by the relative standard deviation (RSD) of replicate measurements. For the analysis of nitroaromatic explosives, repeatability and reproducibility were found to be between 4.21-5.70% and 5.20-7.23%, respectively. nih.gov

Quality Assurance (QA) and Quality Control (QC): A robust QA/QC program is necessary for the routine analysis of trace contaminants. This includes the regular analysis of procedural blanks, spiked samples, and certified reference materials to monitor for contamination, matrix effects, and instrumental drift. nist.gov

Table 4: Typical Method Validation Parameters for Nitro-PAH Analysis

| Parameter | Typical Value/Range | Reference |

| Linearity (R²) | > 0.99 | |

| LOD | 0.01 - 0.51 ppb (HPLC-DAD) | |

| LOQ | 0.03 - 1.71 ppb (HPLC-DAD) | |

| Recovery | 78 - 106% | |

| Precision (RSD) | < 10% | nih.govnih.gov |

Emerging Analytical Approaches and Miniaturization Technologies

The field of analytical chemistry is continuously evolving, with a trend towards the development of faster, more sensitive, and more environmentally friendly methods. For the analysis of this compound, several emerging approaches show significant promise.

Miniaturized Extraction Techniques: Miniaturization of sample preparation techniques, such as solid-phase microextraction (SPME) and miniaturized SPE, offers several advantages, including reduced solvent consumption, lower sample volume requirements, and the potential for automation. nih.govresearchgate.net SPME, in particular, has been successfully applied to the analysis of nitroaromatic compounds in aqueous samples. chromatographyonline.com

Advanced Chromatographic Separations: The use of ultra-high-performance liquid chromatography (UHPLC) can significantly reduce analysis times and improve separation efficiency compared to conventional HPLC. When coupled with tandem mass spectrometry (MS/MS), UHPLC provides highly sensitive and selective detection of nitro-PAHs.